[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid
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Overview
Description
[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a hexyl chain, a phenyl group, and an acetic acid moiety attached to a chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid typically involves the reaction of 7-hydroxy-4-phenylchromen-2-one with hexyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents like acetone or dimethylformamide and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman derivatives.
Substitution: The phenyl and hexyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce chroman derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or decreased proliferation of cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yloxy)-acetic acid methyl ester
- (6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yloxy)-acetic acid butyl ester
- (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yloxy)-acetic acid butyl ester
Uniqueness
[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid is unique due to its specific structural features, such as the hexyl chain and the acetic acid moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles .
Properties
IUPAC Name |
2-(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-2-3-4-6-11-17-12-19-18(16-9-7-5-8-10-16)13-23(26)28-21(19)14-20(17)27-15-22(24)25/h5,7-10,12-14H,2-4,6,11,15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGNZLASKJTZFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC(=O)O)OC(=O)C=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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